molecular formula C12H13BrO2S B14297986 [2-(1-Benzofuran-2-yl)-2-oxoethyl](dimethyl)sulfanium bromide CAS No. 119269-86-2

[2-(1-Benzofuran-2-yl)-2-oxoethyl](dimethyl)sulfanium bromide

Katalognummer: B14297986
CAS-Nummer: 119269-86-2
Molekulargewicht: 301.20 g/mol
InChI-Schlüssel: INOCWFGWFHUAGN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Benzofuran-2-yl)-2-oxoethylsulfanium bromide: is an organic compound that features a benzofuran moiety linked to a sulfanium group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzofuran-2-yl)-2-oxoethylsulfanium bromide typically involves the reaction of benzofuran derivatives with dimethyl sulfide and a suitable brominating agent. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfanium group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like halides, amines, or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 2-(1-Benzofuran-2-yl)-2-oxoethylsulfanium bromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of various biological processes.

Medicine: In medicine, 2-(1-Benzofuran-2-yl)-2-oxoethylsulfanium bromide has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Wirkmechanismus

The mechanism of action of 2-(1-Benzofuran-2-yl)-2-oxoethylsulfanium bromide involves its interaction with specific molecular targets. The sulfanium group can participate in nucleophilic or electrophilic reactions, depending on the conditions. The benzofuran moiety provides additional stability and reactivity, allowing the compound to engage in a variety of chemical processes.

Vergleich Mit ähnlichen Verbindungen

    Benzofuran: A simpler structure without the sulfanium group, used in various chemical and biological applications.

    Dimethyl Sulfide: A related compound that lacks the benzofuran moiety, commonly used as a reagent in organic synthesis.

    Sulfonium Salts: Compounds with similar sulfanium groups but different aromatic or aliphatic substituents.

Uniqueness: What sets 2-(1-Benzofuran-2-yl)-2-oxoethylsulfanium bromide apart is its combination of the benzofuran and sulfanium groups. This unique structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

119269-86-2

Molekularformel

C12H13BrO2S

Molekulargewicht

301.20 g/mol

IUPAC-Name

[2-(1-benzofuran-2-yl)-2-oxoethyl]-dimethylsulfanium;bromide

InChI

InChI=1S/C12H13O2S.BrH/c1-15(2)8-10(13)12-7-9-5-3-4-6-11(9)14-12;/h3-7H,8H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

INOCWFGWFHUAGN-UHFFFAOYSA-M

Kanonische SMILES

C[S+](C)CC(=O)C1=CC2=CC=CC=C2O1.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.